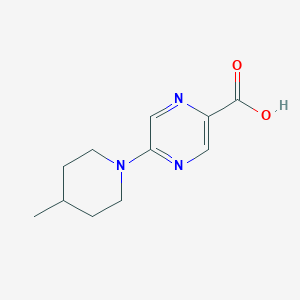
5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile, also known as PEPA, is a synthetic compound that is used in scientific research to study the properties of ionotropic glutamate receptors. This compound has been found to have a high affinity for AMPA receptors, which are involved in synaptic plasticity, learning, and memory.
作用机制
5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors. Specifically, 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile binds to a site on the receptor that is distinct from the glutamate binding site, which results in an increase in the amplitude and duration of the synaptic response. This modulation of AMPA receptor activity has been shown to have a significant impact on synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile has been found to have a number of biochemical and physiological effects. In addition to its modulation of AMPA receptor activity, 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile has been shown to increase the release of neurotransmitters such as glutamate and dopamine. This compound has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile in lab experiments is its high affinity for AMPA receptors, which makes it a useful tool for studying the function of these receptors. Additionally, the synthesis method for 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile has been optimized to yield a high purity product with good yields. However, there are also limitations to using 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile in lab experiments. For example, this compound has not been extensively studied in humans, which limits its potential for clinical applications. Additionally, the effects of 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile on other neurotransmitter systems and physiological processes are not well understood.
未来方向
There are a number of future directions for research on 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile. One area of interest is the development of more selective allosteric modulators of AMPA receptors, which could have potential therapeutic applications for a range of neurological and psychiatric disorders. Additionally, further research is needed to understand the effects of 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile on other neurotransmitter systems and physiological processes. Finally, the use of 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile in combination with other compounds could provide insights into the complex interactions between different neurotransmitter systems and their impact on behavior and cognition.
合成方法
5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile can be synthesized using a multi-step process that involves the reaction of 2,6-dichloropyrazine with 1-piperidinoethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with potassium cyanide to form the final product, 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile. This synthesis method has been optimized to yield a high purity product with good yields.
科学研究应用
5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile is used in scientific research to study the properties of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. This compound has been found to have a high affinity for AMPA receptors, which makes it a useful tool for studying the function of these receptors. 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile has been used to investigate the role of AMPA receptors in synaptic plasticity, long-term potentiation, and long-term depression. Additionally, 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile has been used to study the effects of AMPA receptor modulation on learning and memory in animal models.
属性
IUPAC Name |
5-(2-piperidin-1-ylethylamino)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-8-11-9-16-12(10-15-11)14-4-7-17-5-2-1-3-6-17/h9-10H,1-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAGUDYSZOMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2=NC=C(N=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)



![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)


![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)